
iron;oxalic acid
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Overview
Description
Oxalic acid (HO−C(=O)−C(=O)−OH) is the simplest dicarboxylic acid. It forms white crystalline solids and dissolves in water to create a colorless solution. The name “oxalic” originates from its isolation from flowering plants of the genus OxalisThis organic acid occurs naturally in various foods .
Preparation Methods
Synthetic Routes::
Oxidation of Glycolic Acid: Oxalic acid can be synthesized by oxidizing glycolic acid (hydroxyacetic acid) using strong oxidizing agents such as nitric acid or potassium permanganate.
Ethylene Glycol Route: Ethylene glycol reacts with nitric acid to produce oxalic acid.
Carbon Monoxide Route: Carbon monoxide reacts with sodium hydroxide to form sodium oxalate, which can then be acidified to yield oxalic acid.
Industrial Production:: The industrial production of oxalic acid involves the oxidation of carbohydrates (such as sugar or starch) using nitric acid or air. The process typically occurs in large-scale chemical plants.
Chemical Reactions Analysis
Dissolution of Iron Oxides
Iron oxides, such as hematite (Fe2O3), magnetite (Fe3O4), and goethite (FeOOH), can dissolve in oxalic acid solutions. The dissolution process is influenced by several factors including pH, temperature, and the specific type of iron oxide.
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Non-reductive Dissolution : This occurs primarily at low pH and high temperatures, where oxalate anions desorb from the iron oxide surface, facilitating the release of iron ions into solution.
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Reductive Dissolution : This involves an induction period where ferrous ions (Fe2+) are generated, followed by an autocatalytic phase where the concentration of Fe2+ accelerates further dissolution. The presence of Fe2+ acts as a catalyst for this process .
Formation of Iron Oxalates
The reaction of iron ions with oxalic acid leads to the formation of various iron oxalate complexes:
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Iron(II) Oxalate Formation :
Fe2++H2C2O4→FeC2O4(s)+2H+Iron(II) oxalate precipitates from the solution as a solid .
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Oxidation to Iron(III) Oxalate :
2FeC2O4(s)+H2O2+6H++C2O42−→Fe2(C2O4)3(s)+4H2O
The precipitated iron(II) oxalate can be oxidized to iron(III) oxalate using hydrogen peroxide:This reaction indicates the transformation from iron(II) to iron(III) species through oxidation .
Complex Formation
The complexation of iron with oxalic acid results in various soluble species in solution, such as:
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[Fe3+HC2O4]2+
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[Fe3+(C2O4)3]3−
These complexes play crucial roles in determining the solubility and reactivity of iron in acidic environments .
Rate of Dissolution
Research indicates that the rate of dissolution varies significantly among different types of iron oxides when treated with oxalic acid:
Iron Oxide Type | Dissolution Rate (%) at 30 min | Final Dissolution (%) at 6 h |
---|---|---|
Magnetite (Fe3O4) | 80% | ~80% |
Hematite (Fe2O3) | ~77% | ~77% |
Goethite (FeOOH) | ~71% | ~71% |
The fastest dissolution was observed for magnetite due to its intrinsic Fe2+ content, which catalyzes further dissolution .
Influence of Reaction Conditions
The concentration ratio of oxalic acid to iron (OxA/Fe) is critical for optimizing dissolution efficiency. Studies suggest that an optimal ratio is necessary to achieve complete dissolution while minimizing excess reagent usage:
Scientific Research Applications
Metal Recovery from Iron Ores
Dissolution Process
Oxalic acid is increasingly recognized as a sustainable reagent for the dissolution of iron oxides from industrial minerals. This process facilitates the recovery of iron in a high-purity form, essential for clean iron-making. Recent studies have shown that dissolving iron oxides such as hematite (α-Fe2O3), goethite (FeOOH), and magnetite (Fe3O4) in concentrated oxalic acid solutions can yield significant amounts of dissolved iron. For instance, experiments demonstrated that the dissolution rate varied with the type of iron oxide, with magnetite showing the fastest dissolution rate but lower recovery due to precipitate formation .
Key Findings :
- The dissolution occurs predominantly through a non-reductive mechanism, producing trivalent iron species ([Fe3+HC2O4]2+) as the main product.
- Optimal conditions for complete dissolution require a minimum oxalic acid concentration relative to the iron oxide amount, which was determined to be approximately 1.82 mol of oxalic acid per mol of iron .
Photocatalytic Applications
Iron Oxalate as a Photocatalyst
Iron oxalate complexes have been studied for their photocatalytic properties, particularly in degrading organic pollutants such as rhodamine B (RhB). A recent study produced iron oxalate dihydrate from iron ore using oxalic acid and demonstrated its effectiveness as a photocatalyst. The modified form, referred to as FOD-ore, exhibited enhanced photocatalytic activity compared to conventional iron oxalate due to improved light absorption and electron-hole pair separation .
Performance Metrics :
- FOD-ore achieved over 85% degradation of RhB within 90 minutes.
- The photocatalytic efficiency was approximately 1.4 times higher than that of traditional iron oxalate .
Sustainable Iron-Making Processes
Innovative Iron-Making Concept
The use of oxalic acid in iron-making processes presents an environmentally friendly alternative to traditional methods. Research has proposed a sequence of reactions involving the dissolution of iron from ores using oxalic acid, followed by subsequent reactions to recover high-purity iron. This method not only reduces environmental impact but also enhances efficiency by minimizing waste and energy consumption .
- Dissolution Efficiency Study : A comprehensive investigation into the dissolution rates of various iron oxides in concentrated oxalic acid revealed that magnetite had the highest initial dissolution rate but faced challenges with precipitate formation, impacting overall recovery efficiency .
- Photocatalytic Degradation Experiment : The application of FOD-ore in degrading rhodamine B showcased its potential as an effective photocatalyst, outperforming traditional methods and indicating its applicability in wastewater treatment technologies .
- Sustainable Iron Production Research : A new concept for sustainable iron production using oxalic acid was proposed, highlighting its potential to replace conventional methods while achieving similar or better efficiency in metal recovery .
Mechanism of Action
The exact mechanism by which oxalic acid exerts its effects varies depending on the context. In metal cleaning, it likely involves the dissolution of metal oxides and the formation of soluble complexes. In biological systems, oxalic acid may interact with calcium ions and other metal ions.
Comparison with Similar Compounds
Oxalic acid stands out due to its simplicity and widespread occurrence. Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.
Remember that oxalic acid should be handled with care due to its toxicity and corrosive properties. Always follow safety guidelines when working with this compound
Q & A
Basic Research Questions
Q. What experimental parameters significantly influence the dissolution efficiency of iron oxides by oxalic acid, and how can researchers optimize these conditions?
- Methodological Answer: Key parameters include pH (1.5–3.5), temperature (25–80°C), oxalic acid concentration (0.1–1.0 M), and reaction time. A factorial design approach (e.g., 2³ or 3³ designs) can systematically evaluate interactions between variables. For example, elevated temperatures enhance dissolution kinetics but may promote secondary phase formation (e.g., humboldtine). Statistical analysis of variance (ANOVA) can identify dominant factors and optimize conditions .
Q. How can researchers characterize iron-oxalate complexes using spectroscopic and structural techniques?
- Methodological Answer:
- EDAX : Quantify elemental composition (Fe, C, O) in synthesized complexes (e.g., Fe₃O₄@NH₂@oxalic acid nanoparticles) to confirm surface functionalization .
- XRD : Identify crystalline phases (e.g., humboldtine [Fe(C₂O₄)∙2H₂O]) during dissolution experiments .
- Photoelectron Spectroscopy : Analyze bonding environments (e.g., Fe²⁺ vs. Fe³⁺ oxidation states) using core-level spectra .
Q. What thermodynamic data are critical for modeling iron-oxalic acid reactions, and where can researchers access reliable datasets?
- Methodological Answer: Key data include formation enthalpies (ΔfH°), entropy (S°), and heat capacities (Cp) of oxalic acid and iron oxalates. The NIST Chemistry WebBook provides experimentally validated thermochemical data (e.g., ΔfH°solid of oxalic acid = -829.7 kJ/mol) . For iron complexes, combine experimental calorimetry with computational models (e.g., DFT) to address data gaps .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between theoretical dissolution yields and observed precipitation of secondary phases (e.g., humboldtine)?
- Methodological Answer:
- Kinetic vs. Thermodynamic Control : Monitor time-dependent phase evolution using in-situ XRD or Raman spectroscopy. Secondary phases may form due to localized supersaturation of Fe²⁺-oxalate species.
- Surface Adsorption Studies : Use DFT to model oxalate adsorption on hematite (Fe₂O₃) surfaces, identifying reduction pathways (Fe³⁺ → Fe²⁺) that favor humboldtine nucleation .
- Experimental Validation : Conduct dissolution experiments at varying oxalic acid concentrations (0.05–1.5 M) to map phase stability fields .
Q. What advanced computational methods are effective for elucidating electron transfer mechanisms in iron-oxalic acid systems?
- Methodological Answer:
- Density Functional Theory (DFT) : Simulate redox steps (e.g., Fe³⁺ reduction by oxalate ligands) and calculate activation energies for ligand-exchange reactions. Compare simulated IR spectra with experimental data to validate intermediates .
- Molecular Dynamics (MD) : Model solvation effects and pH-dependent speciation (e.g., H₂C₂O₄ ↔ HC₂O₄⁻ ↔ C₂O₄²⁻) to predict reaction pathways .
Q. How can researchers address conflicting data on the role of oxalic acid in advanced oxidation processes (AOPs) for organic pollutant degradation?
- Methodological Answer:
- Radical Scavenging Experiments : Use tert-butanol (•OH scavenger) and EDTA (Fe³⁺ chelator) to isolate oxalate-specific contributions in Fenton-like systems .
- Electrochemical Analysis : Employ cyclic voltammetry to track Fe²⁺/Fe³⁺ cycling efficiency in the presence of oxalate ligands .
- Gamma Radiolysis Studies : Quantify oxalic acid degradation pathways under controlled radical flux to distinguish direct vs. indirect oxidation mechanisms .
Q. Methodological Best Practices
- Data Contradiction Analysis : For conflicting dissolution rates, apply error propagation analysis to experimental uncertainties (e.g., ±5% in pH measurement) and validate via triplicate trials .
- Reproducibility : Document synthetic protocols (e.g., Fe₃O₄ nanoparticle functionalization) with stoichiometric ratios, purification steps, and characterization data (e.g., EDAX ≥93% coating efficiency) .
- Ethical Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by depositing raw datasets (e.g., XRD, FTIR) in supplementary materials and citing prior synthesis methods .
Properties
Molecular Formula |
C6H6Fe2O12 |
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Molecular Weight |
381.79 g/mol |
IUPAC Name |
iron;oxalic acid |
InChI |
InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI Key |
NVDVHKFBLMHJIF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |
Origin of Product |
United States |
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